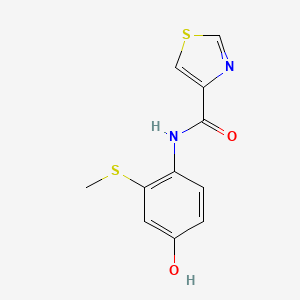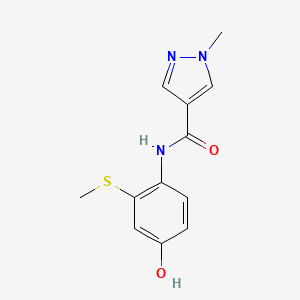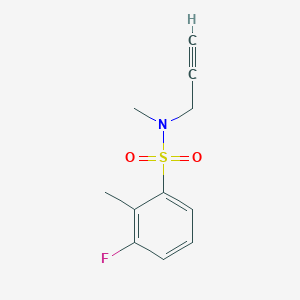
N-(4-hydroxy-2-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide, commonly known as HMTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMTCA is a thiazole derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
HMTCA has been studied for its potential applications in various fields. In the field of medicine, HMTCA has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. HMTCA has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines in vitro. In the field of agriculture, HMTCA has been studied for its potential use as a fungicide. It has been found to inhibit the growth of various fungi in vitro.
Mecanismo De Acción
The mechanism of action of HMTCA is not fully understood. However, it has been proposed that HMTCA inhibits the activity of enzymes involved in various biological processes. For example, HMTCA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. HMTCA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
HMTCA has been found to have various biochemical and physiological effects. In vitro studies have shown that HMTCA inhibits the growth of cancer cells and fungi. HMTCA has also been found to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that HMTCA inhibits the growth of tumors and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMTCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. HMTCA is also soluble in various solvents, which makes it suitable for use in various assays. However, HMTCA has some limitations for lab experiments. It has low bioavailability and high toxicity, which limits its use in vivo studies.
Direcciones Futuras
There are several future directions for the study of HMTCA. One direction is the development of HMTCA derivatives with improved bioavailability and reduced toxicity. Another direction is the study of the mechanism of action of HMTCA in more detail. Further studies can also be conducted to explore the potential applications of HMTCA in various fields, such as medicine and agriculture.
Métodos De Síntesis
HMTCA can be synthesized using various methods. One of the commonly used methods is the reaction of 4-chloro-2-methylphenol with thiosemicarbazide, followed by the reaction with ethyl bromoacetate and sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain HMTCA. Another method involves the reaction of 4-chloro-2-methylphenol with thiosemicarbazide, followed by the reaction with ethyl 2-bromoacetate and sodium ethoxide. The product is then treated with sodium hydroxide to obtain HMTCA.
Propiedades
IUPAC Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-16-10-4-7(14)2-3-8(10)13-11(15)9-5-17-6-12-9/h2-6,14H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNLYCWWBUNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)NC(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![(3-Chloropyridin-4-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677972.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one](/img/structure/B7677999.png)
![2-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7678005.png)
![1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B7678020.png)
![6-methoxy-N-[2-(methoxymethyl)phenyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide](/img/structure/B7678025.png)
![N-[[2-(2-methoxyethylamino)phenyl]methyl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B7678026.png)

![3-(2-Methoxypyridin-4-yl)-5-[2-(triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B7678043.png)
![1-Methyl-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678056.png)

